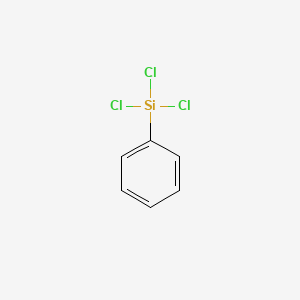

Phenyltrichlorosilane

Overview

Description

Phenyltrichlorosilane is an organosilicon compound with the chemical formula C₆H₅SiCl₃. It is a colorless liquid with a pungent odor and is known for its reactivity with water, producing hydrochloric acid and heat . This compound is widely used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Phenyltrichlorosilane can be synthesized through several methods. One common method involves the reaction of trichlorosilane with chlorobenzene in the presence of a catalyst such as boron trichloride. The reaction is typically conducted at elevated temperatures ranging from 250°C to 450°C under autogenous pressure . Another method involves the thermal condensation of trichlorosilane and chlorobenzene at temperatures between 601°C and 700°C, followed by fractionation to separate the desired product .

Chemical Reactions Analysis

Phenyltrichlorosilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. It reacts vigorously with water, steam, and moist air to produce hydrochloric acid and heat . In the presence of alcohols, acetone, and light metals, it generates combustible gases such as hydrogen and corrosive gases like hydrochloric acid . The hydrolysis of this compound in water-acetone solutions can lead to the formation of (tetrahydroxy)(tetraphenyl)cyclotetrasiloxanes .

Scientific Research Applications

Chemical Synthesis

1.1. Synthesis of Organosilicon Compounds

Phenyltrichlorosilane serves as a crucial precursor in the synthesis of various organosilicon compounds. It is utilized in the preparation of phenyltrimethoxysilane and dimethoxydiphenylsilane, which are important coupling agents and monomers for organosilicon polymers. The effective conversion of trichlorosilane to PTCS is reported to exceed 50% with high purity levels, making it a preferred choice for industrial applications .

1.2. Hydrolysis-Condensation Reactions

PTCS undergoes hydrolysis-condensation reactions, particularly in water-acetone solutions, where the rate is significantly influenced by hydrochloric acid (HCl) concentration. The primary product from these reactions is all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane, which can further yield various geometric isomers upon treatment with HCl . This property is exploited in synthesizing siloxane networks that exhibit unique mechanical and thermal properties.

Material Science

2.1. Surface Modification

PTCS is employed to functionalize surfaces, enhancing their properties for specific applications. For instance, magnesium oxide microspheres functionalized with PTCS have shown improved retention capabilities for dioxin-like polycyclic aromatic hydrocarbons (DL-PAHs), making them effective sorbents for environmental monitoring . The functionalization process is confirmed through techniques such as FT-IR and SEM.

2.2. Nanotechnology Applications

Recent studies have demonstrated the use of PTCS in fabricating mesoporous silica nanoparticles (MSNPs) that can detect latent fingerprints on various surfaces. The incorporation of PTCS enhances the biocompatibility and sensitivity of these nanoparticles, which are pivotal in forensic science for crime scene investigations .

Electrochemistry

3.1. Electrodeposition of Silicon

this compound has been utilized in the cathodic deposition of silicon from acetone solutions containing PTCS and tetrabutylammonium chloride. This method allows for the controlled growth of silicon films, which are essential in semiconductor applications and photovoltaic devices . The electrodeposition process benefits from the unique reactivity of PTCS, enabling the formation of silicon structures with tailored properties.

Case Studies

Mechanism of Action

The mechanism of action of phenyltrichlorosilane involves its reactivity with various substrates. When it reacts with water or moisture, it undergoes hydrolysis to produce hydrochloric acid and silanol groups. These silanol groups can further condense to form siloxane bonds, leading to the formation of complex organosilicon structures . The presence of phenyl groups in this compound enhances its chemical stability and spatial resistance, making it suitable for various applications .

Comparison with Similar Compounds

Phenyltrichlorosilane is part of a broader class of organosilicon compounds known as chlorosilanes. Similar compounds include methyltrichlorosilane, vinyltrichlorosilane, and ethyltrichlorosilane. Compared to these compounds, this compound has a unique phenyl group that imparts distinct chemical properties, such as increased stability and reactivity . This makes it particularly useful in applications requiring high-performance materials and advanced chemical synthesis .

Conclusion

This compound is a versatile and reactive organosilicon compound with a wide range of applications in scientific research and industry. Its unique chemical properties, including its reactivity with water and its ability to form complex organosilicon structures, make it an essential compound in the synthesis of advanced materials and technologies.

Biological Activity

Phenyltrichlorosilane (PTCS), with the chemical formula CHClSi, is a vital organosilicon compound used extensively in various industrial applications, including the synthesis of silicones and as a reagent in organic chemistry. This article explores its biological activity, focusing on its hydrolysis, toxicity, and potential applications in biomedical fields.

This compound is a colorless liquid that reacts vigorously with water, leading to the formation of phenylsilicic acid and hydrochloric acid. The hydrolysis-condensation reaction is significantly influenced by the concentration of hydrochloric acid (HCl) in the reaction medium. Studies have shown that varying HCl concentrations can alter the rate of hydrolysis and the yield of products such as all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane, which is a crucial intermediate in silicone production .

Table 1: Hydrolysis Products of this compound

| HCl Concentration (mol/L) | Main Product Yield (%) | Reaction Time (h) |

|---|---|---|

| 0.15 | 19 | 24 |

| 0.26 | 24.9 | 48 |

| 0.032 | Varies | 570 |

The products formed during hydrolysis include various geometric isomers, which can further undergo thermal self-condensation under specific conditions, yielding complex siloxane structures .

Toxicological Profile

This compound exhibits significant toxicity upon exposure. It is classified as corrosive and can cause severe irritation to the skin and eyes. Inhalation may lead to respiratory issues such as coughing, shortness of breath, and potentially pulmonary edema with higher exposures .

Acute Health Effects

- Skin Contact : Severe irritation and burns.

- Eye Contact : Possible damage leading to vision impairment.

- Inhalation : Irritation of the respiratory tract; high concentrations can be life-threatening.

Case Studies and Research Findings

Recent studies have explored the use of this compound in developing advanced materials such as ladder-like polysilsesquioxanes (LPSQ), which exhibit enhanced properties compared to traditional silsesquioxanes . These materials have applications in electronics and coatings due to their superior thermal stability and solubility.

Example Case Study: Synthesis of Ladder-like Polysilsesquioxanes

- Objective : To synthesize LPSQ using this compound.

- Method : Hydrolysis followed by condensation reactions in controlled environments.

- Findings : The resulting materials demonstrated improved mechanical properties and thermal resistance, making them suitable for high-performance applications.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing phenyltrichlorosilane, and how can reaction yields be optimized?

this compound is typically synthesized via the direct reaction of silicon metal with chlorobenzene in the presence of hydrogen chloride (HCl). A critical optimization parameter is the HCl concentration: studies show that increasing HCl to 62 wt% improves the yield of this compound to 55 mol%, while minimizing byproducts like phenyldichlorosilane . Key experimental variables include temperature control (150–300°C), reaction time, and catalyst selection (e.g., copper-based catalysts). Post-synthesis purification involves fractional distillation under inert conditions to isolate the product (≥99% purity) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound hydrolyzes violently with water, releasing toxic HCl gas. Safe handling requires:

- Inert Atmosphere : Use dry nitrogen/argon gloves boxes for transfers.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and vapor-tight goggles.

- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate, avoiding water-based extinguishers . Note: Unlike other chlorosilanes (e.g., methyltrichlorosilane), this compound is non-flammable but still highly corrosive .

Q. How is this compound purity assessed, and what impurities are commonly observed?

Purity is determined via gas chromatography (GC) coupled with mass spectrometry (GC-MS). Common impurities include:

- Benzene (≤1.0%): Residual from chlorobenzene feedstock.

- Chlorobenzene (≤1.0%): Unreacted starting material.

- Polychlorinated biphenyls (PCBs) (≤0.5%): Byproducts from side reactions . Quantitative NMR (e.g., H, Si) is also used to confirm structural integrity and detect siloxane oligomers .

Advanced Research Questions

Q. What mechanistic insights explain the role of HCl in enhancing this compound synthesis yields?

HCl acts as both a catalyst and a reactant in the direct process. It facilitates the cleavage of Si-Si bonds in metallurgical-grade silicon, generating reactive Si-H intermediates. These intermediates undergo electrophilic substitution with chlorobenzene, forming this compound. Excess HCl suppresses the formation of diphenyldichlorosilane by shifting the equilibrium toward trichlorosilane via Le Chatelier’s principle . Computational studies (DFT) further suggest that HCl stabilizes transition states by reducing activation energy barriers .

Q. How can this compound be functionalized for surface modification applications, and what analytical methods validate these modifications?

this compound is widely used to create hydrophobic surfaces on silica or glass substrates. A common protocol involves:

- Self-Assembled Monolayers (SAMs) : Immerse substrates in a 1–5 mM toluene solution of this compound under anhydrous conditions for 24 hours.

- Characterization :

- Contact Angle Measurements : Confirm hydrophobicity (θ > 100°).

- XPS (X-ray Photoelectron Spectroscopy) : Detect Si-O-Si bonds (binding energy ~103 eV).

- AFM (Atomic Force Microscopy) : Visualize monolayer uniformity .

Recent studies also integrate lithography techniques (e.g., particle lithography) to pattern nanostructured surfaces for optoelectronic applications .

Q. What strategies mitigate side reactions during this compound derivatization (e.g., alcoholysis to phenyltrimethoxysilane)?

Alcoholysis with methanol to produce phenyltrimethoxysilane requires strict control of:

- HCl Removal : Use continuous gas purging (N) or vacuum distillation to eliminate HCl, preventing reverse reactions.

- Temperature : Maintain <50°C to avoid siloxane crosslinking.

- Solvent Choice : Anhydrous ethanol or toluene minimizes hydrolysis. Yields >80% are achievable with these conditions, validated by FTIR (loss of Si-Cl peaks at 550 cm) and Si NMR (shift from −18 ppm to −45 ppm) .

Q. Contradictions and Resolutions

- Flammability : While most chlorosilanes (e.g., methyltrichlorosilane) are flammable, this compound is classified as non-flammable due to its aromatic stabilization .

- Synthesis Byproducts : Older literature reports phenyldichlorosilane as a major byproduct, but modern methods using HCl-rich environments suppress this .

Properties

IUPAC Name |

trichloro(phenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVMIVQULIKXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3Si | |

| Record name | PHENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41087-22-3 | |

| Record name | Benzene, (trichlorosilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41087-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026621 | |

| Record name | Trichlorophenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenyltrichlorosilane appears as a colorless liquid with a pungent odor. Decomposed by moisture or water to hydrochloric acid with evolution of heat. Corrosive to metals and tissue., Liquid, Colorless liquid; [Hawley] | |

| Record name | PHENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, (trichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

395 °F at 760 mmHg (EPA, 1998), 201 °C | |

| Record name | PHENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

196 °F (EPA, 1998), 196 °F (91 °C) (open cup) | |

| Record name | PHENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in carbon tetrachloride, chloroform, carbon disulfide, Soluble in benzene, ether, perchloroethylene | |

| Record name | Phenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.326 at 64.4 °F (EPA, 1998) - Denser than water; will sink, 1.321 g/cu cm at 20 °C | |

| Record name | PHENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.36 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 7.36 (AIR= 1) | |

| Record name | PHENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

15.0 [mmHg], 0.426 mm Hg at 25 °C | |

| Record name | Phenyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

98-13-5 | |

| Record name | PHENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlorophenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phenyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, (trichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorophenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(phenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7199JL06M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.